molecular formula C11H11F3O3S B13986455 5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate CAS No. 101533-70-4

5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate

Cat. No.: B13986455
CAS No.: 101533-70-4
M. Wt: 280.27 g/mol
InChI Key: NZJDTIFBIVYXAZ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C11H11F3O3S. It is known for its unique structure, which includes a tetrahydronaphthalene core and a trifluoromethanesulfonate group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling reactions: Reagents include boronic acids and palladium catalysts.

Major Products Formed

Scientific Research Applications

5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate is primarily based on its ability to act as a leaving group in nucleophilic substitution reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property makes the compound highly reactive in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydronaphthalen-1-yl trifluoromethanesulfonate is unique due to its highly reactive trifluoromethanesulfonate group, which makes it a valuable intermediate in organic synthesis. Its reactivity is higher compared to similar compounds with different leaving groups, such as chlorides or bromides.

Properties

CAS No.

101533-70-4

Molecular Formula

C11H11F3O3S

Molecular Weight

280.27 g/mol

IUPAC Name

5,6,7,8-tetrahydronaphthalen-1-yl trifluoromethanesulfonate

InChI

InChI=1S/C11H11F3O3S/c12-11(13,14)18(15,16)17-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2

InChI Key

NZJDTIFBIVYXAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC=C2OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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